Cas no 1597029-60-1 (3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol)

3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol
- 1597029-60-1
- EN300-1065478
- 3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol
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- Inchi: 1S/C9H16N4O3/c10-7(1-4-14)8-11-9(12-16-8)13-2-5-15-6-3-13/h7,14H,1-6,10H2
- InChI Key: QQXCDLIJVYWALU-UHFFFAOYSA-N
- SMILES: O1CCN(C2=NOC(C(CCO)N)=N2)CC1
Computed Properties
- Exact Mass: 228.12224039g/mol
- Monoisotopic Mass: 228.12224039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 97.6Ų
3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1065478-5.0g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 5g |
$2360.0 | 2023-05-26 | ||
Enamine | EN300-1065478-1.0g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 1g |
$813.0 | 2023-05-26 | ||
Enamine | EN300-1065478-0.5g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
Enamine | EN300-1065478-0.1g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
Enamine | EN300-1065478-2.5g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
Enamine | EN300-1065478-5g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 95% | 5g |
$2650.0 | 2023-10-28 | |
Enamine | EN300-1065478-0.25g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
Enamine | EN300-1065478-10.0g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 10g |
$3500.0 | 2023-05-26 | ||
Enamine | EN300-1065478-0.05g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
Enamine | EN300-1065478-1g |
3-amino-3-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-ol |
1597029-60-1 | 95% | 1g |
$914.0 | 2023-10-28 |
3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 3-amino-3-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol
Comprehensive Overview of 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol (CAS No. 1597029-60-1): Structure, Applications, and Research Insights
The compound 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol (CAS No. 1597029-60-1) is a specialized heterocyclic molecule featuring a unique combination of morpholine and 1,2,4-oxadiazole moieties. Its structural complexity and functional groups, including the amino and hydroxyl termini, make it a valuable intermediate in pharmaceutical and agrochemical research. This article delves into its molecular properties, synthesis pathways, and emerging applications while addressing trending queries like "oxadiazole derivatives in drug discovery" and "morpholine-based bioactive compounds."
From a structural perspective, the 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which are critical in designing kinase inhibitors and antimicrobial agents. The morpholine fragment, a saturated six-membered ring with one oxygen and one nitrogen atom, enhances solubility and bioavailability—a key focus in modern "drug-like property optimization" studies. Researchers frequently explore such hybrids to address challenges like "improving CNS permeability" or "targeting protein-protein interactions," both hot topics in medicinal chemistry forums.
Synthetic routes to 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol often involve cyclization reactions between morpholine-4-carboximidamide and 3-hydroxypropanenitrile derivatives under controlled conditions. Recent publications highlight microwave-assisted synthesis as a greener alternative, aligning with the industry's shift toward "sustainable chemical processes." Analytical characterization via NMR, HPLC-MS, and X-ray crystallography confirms its purity and stereochemistry, data highly sought after in patent applications and regulatory submissions.
In biomedical research, this compound's oxadiazole-morpholine scaffold has shown promise in modulating enzyme targets like phosphodiesterases (PDEs) and histone deacetylases (HDACs), linking it to investigations on "neurodegenerative disease therapeutics" and "epigenetic drug development." Its propanol side chain further allows derivatization into ester or ether prodrugs, a strategy gaining traction in "enhanced drug delivery systems." These aspects resonate with frequent search terms such as "small molecule modulators for CNS disorders" and "bioisosteres in lead optimization."
Beyond pharmaceuticals, CAS No. 1597029-60-1 finds niche applications in material science, particularly in designing fluorescent probes due to its conjugated system. This aligns with growing interest in "smart materials for biosensing" and "molecular imaging agents." However, industrial-scale adoption requires rigorous evaluation of its physicochemical properties (e.g., logP, pKa) and toxicological profiles—areas often queried in databases like PubChem and Reaxys.
To conclude, 3-amino-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-ol exemplifies the intersection of rational design and multifunctional chemistry. Its versatility addresses pressing needs in "targeted therapy development" and "green synthesis innovation," making it a compound of sustained academic and industrial interest. Future research may explore its structure-activity relationships (SAR) in unexplored biological pathways or as a template for catalysis applications.
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